molecular formula C8H4FNO3 B6146120 5-fluoro-2,1-benzoxazole-3-carboxylic acid CAS No. 1521006-67-6

5-fluoro-2,1-benzoxazole-3-carboxylic acid

Cat. No. B6146120
CAS RN: 1521006-67-6
M. Wt: 181.1
InChI Key:
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Description

5-fluoro-2,1-benzoxazole-3-carboxylic acid is a chemical compound with the molecular formula C8H4FNO3 and a molecular weight of 181.12 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of benzoxazole derivatives has been extensively studied. A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, have been summarized .


Molecular Structure Analysis

The InChI code for 5-fluoro-2,1-benzoxazole-3-carboxylic acid is 1S/C8H4FNO3/c9-4-1-2-6-5(3-4)7(8(11)12)10-13-6/h1-3H,(H,11,12) .


Chemical Reactions Analysis

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .


Physical And Chemical Properties Analysis

5-fluoro-2,1-benzoxazole-3-carboxylic acid is a powder at room temperature . More detailed physical and chemical properties were not available in the search results.

Mechanism of Action

While the specific mechanism of action for 5-fluoro-2,1-benzoxazole-3-carboxylic acid is not mentioned in the search results, benzoxazole derivatives have been found to exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Safety and Hazards

The safety information for 5-fluoro-2,1-benzoxazole-3-carboxylic acid includes several precautionary statements such as avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-fluoro-2,1-benzoxazole-3-carboxylic acid involves the introduction of a fluorine atom onto a benzoxazole ring, followed by carboxylation of the resulting compound.", "Starting Materials": [ "2-aminophenol", "fluorine gas", "sodium hydroxide", "carbon dioxide", "sulfuric acid", "acetic anhydride", "sodium acetate", "ethanol" ], "Reaction": [ "Step 1: Nitration of 2-aminophenol with sulfuric acid and nitric acid to yield 2-nitrophenol", "Step 2: Reduction of 2-nitrophenol with sodium hydroxide and hydrogen gas to yield 2-aminophenol", "Step 3: Bromination of 2-aminophenol with bromine and acetic anhydride to yield 5-bromo-2-aminophenol", "Step 4: Cyclization of 5-bromo-2-aminophenol with sodium acetate and ethanol to yield 5-bromo-2,1-benzoxazole", "Step 5: Fluorination of 5-bromo-2,1-benzoxazole with fluorine gas and a catalyst to yield 5-fluoro-2,1-benzoxazole", "Step 6: Carboxylation of 5-fluoro-2,1-benzoxazole with carbon dioxide and a base to yield 5-fluoro-2,1-benzoxazole-3-carboxylic acid" ] }

CAS RN

1521006-67-6

Product Name

5-fluoro-2,1-benzoxazole-3-carboxylic acid

Molecular Formula

C8H4FNO3

Molecular Weight

181.1

Purity

95

Origin of Product

United States

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